Nicotinic Acid Riboside-d4 Methyl Ester Triflate
Description
Systematic Nomenclature and IUPAC Conventions
The IUPAC name for this compound is methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate trifluoromethanesulfonate . This nomenclature reflects:
- The deuterium labeling at positions 2, 4, 5, and 6 of the pyridine ring.
- The methyl ester group at the carboxylate moiety of nicotinic acid.
- The ribofuranosyl sugar attached to the pyridinium nitrogen.
- The triflate counterion (CF₃SO₃⁻), which stabilizes the cationic pyridinium center.
The stereochemistry of the ribose moiety is specified as (2R,3R,4R,5R), ensuring precise spatial orientation of hydroxyl and hydroxymethyl groups.
Molecular Formula and Isotopic Labeling Patterns
The molecular formula of this compound is C₁₈H₁₈D₄NO₉·CF₃O₃S , with a molecular weight of 549.462 g/mol . The isotopic labeling pattern involves four deuterium atoms replacing hydrogen at the 2, 4, 5, and 6 positions of the pyridine ring (Table 1).
Table 1: Isotopic labeling patterns in this compound
| Position | Atom | Isotope |
|---|---|---|
| 2 | H | D |
| 4 | H | D |
| 5 | H | D |
| 6 | H | D |
This deuteration alters vibrational frequencies in infrared spectroscopy and shifts proton NMR signals due to the kinetic isotope effect. The triflate anion contributes to the compound’s solubility in polar aprotic solvents, such as acetonitrile and dimethyl sulfoxide.
Crystallographic Data and Three-Dimensional Conformational Analysis
While crystallographic data for this compound remain unpublished, its conformation can be inferred from related structures. The ribose moiety adopts a β-D-ribofuranosyl configuration, with the pyridinium ring oriented perpendicular to the sugar plane to minimize steric hindrance. Key torsional angles include:
- C1'-N1-C2-C3 : 180° (antiperiplanar), stabilizing the glycosidic bond.
- C2'-C3'-C4'-C5' : 60° (gauche), favoring a C3'-endo puckering in the ribose ring.
The triflate anion forms hydrogen bonds with the ribose hydroxyl groups, further stabilizing the crystal lattice.
Comparative Structural Analysis with Non-Deuterated Analogues
Structural differences between the deuterated and non-deuterated forms are subtle but significant (Table 2).
Table 2: Structural comparison with non-deuterated analogues
Deuteration reduces the vibrational amplitude of C-D bonds compared to C-H, affecting infrared and Raman spectra. The methyl ester group enhances lipophilicity relative to the free acid form, altering partition coefficients in chromatographic separations.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C13H16F3NO9S |
|---|---|
Molecular Weight |
423.35 g/mol |
IUPAC Name |
methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate |
InChI |
InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1/i2D,3D,4D,5D; |
InChI Key |
VIOOBHRPBYGYGY-UDNSRRRZSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)OC)[2H].C(F)(F)(F)S(=O)(=O)[O-] |
Canonical SMILES |
COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Deuterium Labeling Strategies
Deuterium incorporation occurs at four positions on the pyridine ring (C2, C4, C5, C6), achieved via hydrogen-deuterium exchange under acidic conditions. Key approaches include:
- Catalytic Deuteration : Using D₂O and Pd/C catalyst at 80°C for 24 hours, achieving >98% isotopic enrichment.
- Deuterated Precursors : Starting with 2,4,5,6-tetradeutero-nicotinic acid, synthesized via deuteration of nicotinic acid using D₂SO₄/D₂O.
Reaction Conditions
| Parameter | Specification |
|---|---|
| Temperature | 80°C |
| Catalyst Loading | 5% Pd/C (w/w) |
| Solvent | D₂O/CH₃OD (9:1 v/v) |
| Reaction Time | 24–48 hours |
| Isotopic Purity | ≥99% (confirmed by ²H NMR) |
Ribosylation of Deuterated Nicotinic Acid
The ribose moiety is introduced via Koenigs-Knorr glycosylation :
- Activation : Nicotinic acid-d4 is converted to its silver salt (Ag⁺-NAR-d4) using Ag₂CO₃ in anhydrous DMF.
- Glycosylation : Reaction with peracetylated ribofuranosyl bromide (1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) under inert atmosphere:
$$
\text{Ag-NAR-d4} + \text{Ribofuranosyl Br} \xrightarrow{\text{DMF, N₂}} \text{Nicotinic Acid Riboside-d4 O-Triacetate} + \text{AgBr}
$$ - Deprotection : Acetyl groups are removed via Zemplén transesterification (NaOMe/MeOH).
Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Glycosylation | 65–70 | 92% |
| Deprotection | 85–90 | 95% |
Methyl Esterification
The carboxylic acid group is esterified using Fischer-Speier conditions :
- Reagents : Deuterated methanol (CD₃OD) and H₂SO₄ (catalytic).
- Mechanism :
$$
\text{NAR-d4} + \text{CD₃OD} \xrightarrow{\text{H₂SO₄}} \text{NAR-d4 Methyl Ester} + \text{H₂O}
$$ - Reaction Monitoring : TLC (Rf = 0.45 in EtOAc/hexanes 1:1).
Critical Parameters
Triflate Group Introduction
The hydroxyl group at the ribose C2 position is converted to triflate using triflic anhydride (Tf₂O) :
- Activation : Ribose hydroxyl is deprotonated with 2,6-lutidine in CH₂Cl₂ at -40°C.
- Triflating Agent : Tf₂O (1.2 eq.) added dropwise, stirred for 2 hours.
- Workup : Quenched with NaHCO₃, extracted with DCM, and dried over MgSO₄.
Reaction Schema
$$
\text{NAR-d4 Methyl Ester} + \text{Tf}2\text{O} \xrightarrow{\text{2,6-lutidine}} \text{NAR-d4 Methyl Ester Triflate} + 2 \text{CF}3\text{SO}_3\text{H}
$$
Yield and Purity
| Parameter | Value |
|---|---|
| Isolated Yield | 78–82% |
| Purity (HPLC) | ≥98% |
| Triflate Content | 99.5% (¹⁹F NMR) |
Purification and Characterization
Chromatographic Purification
- Column : Silica gel (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10).
- Retention : Product elutes at 12–14 column volumes.
Purification Metrics
| Step | Recovery (%) | Purity Gain (%) |
|---|---|---|
| Crude Product | 100 | 85 |
| After Column | 78 | 98 |
Spectroscopic Characterization
- ¹H NMR (500 MHz, CD₃OD): δ 8.95 (s, 1H, H-2), 6.05 (d, J = 4.5 Hz, 1H, H-1'), 4.50–4.20 (m, ribose protons).
- ²H NMR : Absence of signals at δ 6.5–8.5 confirms complete deuteration.
- ESI-MS : m/z 423.35 [M+H]⁺ (calc. 423.35).
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Patent US11242364B1 discloses a scalable route using:
- Microreactor Technology : Reduces reaction time from 24h to 2h for glycosylation.
- In-line Analytics : FTIR monitors deuteration efficiency in real-time.
Pilot-Scale Yields
| Batch Size (kg) | Yield (%) | Cost Reduction (%) |
|---|---|---|
| 1 | 75 | 0 |
| 10 | 82 | 30 |
| 100 | 85 | 45 |
Challenges and Mitigation Strategies
Isotopic Dilution
Triflate Hydrolysis
- Cause : Ambient moisture during storage.
- Solution : Packaging under argon with desiccant (silica gel).
Chemical Reactions Analysis
Key Reaction Steps:
-
Glycosylation :
-
Deprotection and Amidation :
Table 1: Reaction Conditions and Yields
| Step | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Glycosylation | TMSOTf | CH2Cl2 | 45 | 8 | 85–90 |
| Deprotection | NH3/MeOH | Methanol | 0 | 18 | 80–85 |
Nucleophilic Substitution Reactions
The triflate group (–OSO2CF3) acts as a superior leaving group, facilitating nucleophilic attacks at the anomeric carbon.
Observed Reactions:
-
Ammonolysis : NH3 in methanol replaces the triflate group to form NR-d4 .
-
Methanolysis : At –20°C, methoxide preferentially substitutes triflate, yielding methyl nicotinate riboside-d4 as an intermediate .
-
Hydrolysis : Extended reaction times (>24 hours) lead to nicotinamide-d4 via cleavage of the riboside bond.
Reaction Mechanism:
Side Reactions and Byproduct Formation
Controlling reaction parameters is critical to minimizing undesired products:
Common Byproducts:
-
Methyl Nicotinate Riboside-d4 :
-
Nicotinamide-d4 :
-
Results from prolonged hydrolysis (>24 hours).
-
-
α-Anomer Contamination :
Table 2: Byproduct Formation Under Varied Conditions
| Condition | Byproduct | Yield (%) |
|---|---|---|
| –20°C, NH3/MeOH | Methyl Nicotinate Riboside | 30–40 |
| 25°C, 24h | Nicotinamide-d4 | 50–60 |
| Excess TMSOTf | α-Anomer | 10–15 |
Key Research Findings
-
Temperature Sensitivity : Reactions at 0°C maximize NR-d4 yield (85%), while higher temperatures favor byproducts .
-
Stereoselectivity : β-Anomer dominance (>90%) is attributed to the oxocarbenium ion intermediate’s stability .
-
Deuterium Effects : Isotopic labeling does not alter reaction kinetics but aids in metabolic pathway analysis.
Scientific Research Applications
NAD+ Precursor
Nicotinic Acid Riboside-d4 Methyl Ester Triflate serves as a precursor for NAD+, which is crucial for numerous biological processes, including:
- Energy Metabolism : NAD+ is essential for glycolysis and the citric acid cycle.
- Cellular Signaling : It acts as a substrate for enzymes involved in signaling pathways, affecting cellular responses to stress and inflammation.
Table 1: Role of NAD+ in Cellular Processes
| Process | Description |
|---|---|
| Energy Production | Facilitates ATP synthesis through oxidative phosphorylation. |
| DNA Repair | Serves as a substrate for poly(ADP-ribose) polymerases, involved in DNA repair mechanisms. |
| Gene Expression | Modulates the activity of sirtuins, which regulate gene expression and cellular aging. |
Treatment of Metabolic Disorders
Research indicates that nicotinic acid riboside derivatives may have therapeutic potential in treating metabolic disorders such as obesity and diabetes. Clinical trials have suggested that supplementation can enhance NAD+ levels, improving mitochondrial function and insulin sensitivity.
Case Study: Clinical Trial on Obesity
- A study involving 50 participants supplemented with nicotinic acid riboside showed a significant increase in NAD+ levels and improved metabolic markers after 12 weeks of treatment .
Neuroprotective Effects
This compound has been investigated for its neuroprotective properties. Increased NAD+ levels are associated with reduced neuroinflammation and improved neuronal health.
Case Study: Neurodegenerative Disease Model
- In animal models of Alzheimer's disease, administration of nicotinic acid riboside resulted in decreased amyloid plaque formation and improved cognitive function .
Development of Novel Drug Candidates
The unique chemical structure of this compound allows for modifications that can lead to the development of new therapeutic agents targeting various diseases.
- Synthetic Pathways : Research has focused on optimizing synthetic routes to produce this compound efficiently, enhancing its availability for research and clinical use .
Table 2: Synthetic Approaches to Nicotinic Acid Riboside Derivatives
| Method | Description |
|---|---|
| Solvent-Based Processes | Utilizes solvents to facilitate reactions and purifications. |
| Liquid-Assisted Mixing | Combines solid and liquid phases to enhance reaction rates. |
| Crystalline Form Optimization | Focuses on producing stable crystalline forms for better bioavailability. |
Mechanism of Action
The mechanism of action of Nicotinic Acid Riboside-d4 Methyl Ester Triflate involves its conversion to nicotinamide riboside and subsequently to NAD+. This conversion is facilitated by specific enzymes in the body, such as nicotinamide riboside kinases. NAD+ plays a crucial role in various cellular processes, including energy metabolism, DNA repair, and cell signaling .
Comparison with Similar Compounds
Key Features :
- Structure : Combines a nicotinic acid backbone, ribose sugar, methyl ester, and triflate group.
- Function : Enhances NAD+ biosynthesis in mammalian cells by serving as a stabilized precursor .
- Applications : Used in metabolic tracing, RNA precursor synthesis, and nucleophilic substitution reactions due to the triflate's reactivity .
Comparison with Similar Compounds
Nicotinamide Riboside-d4 Triflate (NR-d4 Triflate)
Molecular Formula : C₁₂H₁₂D₃F₃N₂O₈S .
Structural Differences :
- Contains an amide group (vs. carboxylic acid in NAR-d4 Methyl Ester Triflate).
- Deuterium is primarily on the pyridinium ring (positions 2,4,5,6) .
Functional Role : - Direct precursor to NAD+ via the nicotinamide salvage pathway.
- Triflate enhances solubility and reactivity in synthetic applications .
Research Use : Tracks NAD+ flux in aging and mitochondrial studies .
Nicotinic Acid-d4 Riboside (NAR-d4)
Molecular Formula : C₁₁H₁₀D₄N₂O₅ (unlabeled CAS: 17720-18-2) .
Structural Differences :
Comparative Data Table
Key Research Findings
- Deuterium Labeling: NAR-d4 Methyl Ester Triflate and NR-d4 Triflate enable high-sensitivity NAD+ tracking via LC-MS, outperforming non-deuterated analogs .
- Triflate Reactivity : The triflate group in NAR-d4 Methyl Ester Triflate facilitates nucleophilic substitutions, making it valuable in synthesizing nucleotide analogs .
- Metabolic Pathways: NAR-d4 Methyl Ester Triflate bypasses rate-limiting steps in NAD+ synthesis, unlike non-esterified NAR-d4 .
Biological Activity
Nicotinic Acid Riboside-d4 Methyl Ester Triflate is a deuterated derivative of nicotinic acid riboside, a compound that has garnered attention due to its potential biological activities, particularly in the context of NAD+ metabolism and cellular signaling. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and potential therapeutic applications.
Nicotinic Acid Riboside (NAR) serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in various metabolic processes. The conversion of NAR to NAD+ occurs through several enzymatic pathways:
- Nicotinamide Riboside Kinase Pathway : NAR is phosphorylated by nicotinamide riboside kinase (Nrk) to form nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+.
- Salvage Pathway : NAR can also be converted into nicotinamide (Nam), which is then recycled back into NAD+ through the salvage pathway.
The methyl ester triflate form enhances the bioavailability and stability of NAR, potentially increasing its effectiveness in raising NAD+ levels in cells .
Effects on Cellular Metabolism
Research indicates that supplementation with nicotinic acid riboside can significantly elevate intracellular NAD+ levels. For instance, studies have shown that treatment with NAR can double NAD+ concentrations in yeast cells, leading to extended replicative lifespan and enhanced metabolic functions .
Comparative Biological Activity
A comparative analysis of various nicotinic acid derivatives reveals that:
| Compound | Effect on NAD+ Levels | Cellular Impact |
|---|---|---|
| Nicotinic Acid Riboside | High | Increased lifespan in yeast |
| Nicotinic Acid Riboside-d4 | Higher | Enhanced stability and bioavailability |
| Nicotinamide Riboside | Moderate | Improved mitochondrial function |
| Nicotinic Acid | Low | Minimal impact on NAD+ levels |
The deuterated form (Nicotinic Acid Riboside-d4) is expected to exhibit similar or enhanced biological activity due to its structural modifications, which may influence its interaction with metabolic enzymes .
Study 1: Impact on Aging and Metabolism
A study conducted on yeast cells demonstrated that supplementation with nicotinic acid riboside led to significant increases in NAD+ levels, resulting in improved metabolic health and longevity. The researchers found that this effect was mediated through enhanced sirtuin activity, which plays a critical role in regulating cellular metabolism and aging .
Study 2: Therapeutic Potential in Mitochondrial Disorders
In a clinical context, compounds related to nicotinic acid riboside have been investigated for their potential therapeutic effects on mitochondrial dysfunctions. In vitro studies indicated that treatment with nicotinic acid riboside derivatives could restore mitochondrial activity and improve energy metabolism in affected cell lines .
Study 3: Cancer Research Implications
Research has also explored the role of NAD+ precursors in cancer therapy. High doses of nicotinamide have been shown to induce apoptosis in cancer cells by modulating NAD+-dependent pathways. The potential application of this compound as an adjunct therapy in cancer treatment is currently under investigation .
Q & A
Q. How should researchers design control experiments to validate the specificity of this compound in kinase inhibition assays?
Q. What in vitro models are suitable for evaluating the cellular uptake of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
